Oleyl Alcohol

Description

Oleyl alcohol has been reported in Ruvettus pretiosus and Bombus hortorum with data available.

structure; RN given refers to cpd without isomeric designation

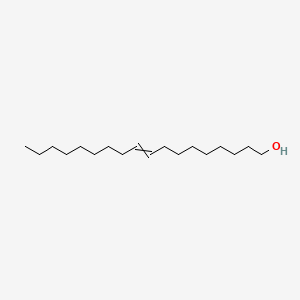

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-octadec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSTYHKOOCGGFT-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022010 | |

| Record name | cis-Oleyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Liquid (usually pale yellow); mp = 13-19 deg C; [Merck Index] Pale yellow liquid; [MSDSonline], Liquid, Colourless to light yellow liquid; Fatty aroma with animal undertones | |

| Record name | 9-Octadecen-1-ol, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oleyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | cis-9-Octadecenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

195 °C at 8 mm Hg; 182-184 °C at 1.5 mm Hg (Distilling range at 760 mm Hg: 305-370 °C), BP: 205 to 210 °C at 15 mm Hg, 207.00 °C. @ 13.00 mm Hg | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insol in water; sol in alcohol, ether, Slightly soluble in carbon tetrachloride, Insoluble in water; soluble in non-polar organic solvents, Soluble (in ethanol) | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-9-Octadecenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8489 at 20 °C/4 °C, 0.842-0.854 (20°) | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-9-Octadecenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000093 [mmHg], VP: 13 mm Hg at 207 °C, VP: 8 mm Hg at 195 °C, VP: 760 mm Hg at 333-335 °C | |

| Record name | Oleyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Linoleyl, myristyl and cetyl alcohols. | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, usually pale yellow, Clear, viscous liquid at room temperature | |

CAS No. |

143-28-2, 593-47-5 | |

| Record name | Oleyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLEYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecen-1-ol, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Oleyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-octadec-9-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-octadecenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172F2WN8DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13-19 °C, Melting point: 6-7 °C, 6.5 °C | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of Oleyl Alcohol in Organic Solvents

Introduction: The Formulator's Challenge with a Versatile Excipient

Oleyl alcohol ((9Z)-octadec-9-en-1-ol) is a long-chain, unsaturated fatty alcohol prized across the pharmaceutical, cosmetic, and industrial sectors for its multifaceted properties as an emollient, emulsifier, surfactant, and penetration enhancer.[1][2] Its unique molecular structure, featuring a single cis-double bond, imparts a liquid state at room temperature and a distinct fluidity compared to its saturated counterpart, stearyl alcohol. For researchers, scientists, and drug development professionals, a profound understanding of its solubility in various organic solvents is not merely academic; it is a critical prerequisite for successful formulation. Whether developing a stable topical delivery system for a hydrophobic active pharmaceutical ingredient (API), creating a homogenous cosmetic emulsion, or designing a novel nanoparticle synthesis protocol, the choice of solvent and the solubility of this compound within it are paramount.[3][4]

This in-depth technical guide moves beyond simple miscibility charts to provide a foundational understanding of the physicochemical principles governing this compound's solubility. We will explore its behavior in a range of common organic solvents, present a robust, self-validating experimental protocol for determining precise solubility, and discuss the practical implications for formulation development.

Physicochemical Foundations of this compound Solubility

The solubility behavior of this compound is a direct consequence of its amphiphilic nature. The molecule consists of two distinct regions with opposing polarities:

-

The Polar Hydroxyl (-OH) Head: This functional group is hydrophilic and capable of forming strong hydrogen bonds with other polar molecules, including polar protic solvents like ethanol.[5]

-

The Nonpolar C18 Hydrocarbon Tail: This long, unsaturated aliphatic chain (CH₃(CH₂)₇CH=CH(CH₂)₈-) is lipophilic (hydrophobic) and interacts with other nonpolar molecules primarily through weak van der Waals forces.[6][7]

The fundamental principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another. In the case of this compound, the large, nonpolar hydrocarbon tail constitutes the vast majority of the molecular structure. Consequently, this hydrophobic character dominates its overall solubility profile, making it highly soluble in nonpolar organic solvents and practically insoluble in highly polar solvents like water.[1][8]

The presence of the hydroxyl group, however, allows for some interaction with polar solvents. This explains its miscibility with shorter-chain alcohols like ethanol, where the solvent's own alkyl chain provides a degree of nonpolar character to interact with the oleyl tail, while its hydroxyl group can hydrogen bond with the this compound's hydroxyl group.[5][9]

Logical Relationship: Factors Governing this compound's Solubility

Caption: Interplay of molecular features determining solubility.

Quantitative and Qualitative Solubility Profile of this compound

It is critical to recognize that for many solvents, "Soluble" or "Miscible" indicates that they mix in all proportions to form a single phase, which is common for liquid-liquid systems with similar polarities. For applications requiring precise concentrations, the experimental protocol in Section 4 should be employed.

| Solvent Class | Solvent Example | Polarity | Quantitative Solubility | Qualitative Description | Source(s) |

| Alcohols (Polar Protic) | Ethanol | Polar | ~30 mg/mL | Soluble / Miscible | [3][9][10] |

| Methanol | Polar | - | Soluble | [6] | |

| Alkanes (Nonpolar) | Hexane | Nonpolar | - | Soluble / Miscible | [6] |

| Heptane | Nonpolar | - | Soluble / Miscible | [11] | |

| Aromatics (Nonpolar) | Toluene | Nonpolar | - | Soluble / Miscible | - |

| Ethers | Diethyl Ether | Slightly Polar | - | Soluble / Miscible | [3][9] |

| Ketones (Polar Aprotic) | Acetone | Polar | - | Soluble (by inference) | [12] |

| Esters (Polar Aprotic) | Ethyl Acetate | Polar | - | Soluble (by inference) | [11] |

| Halogenated (Nonpolar) | Carbon Tetrachloride | Nonpolar | - | Slightly Soluble / Miscible | [3][9] |

| Amides (Polar Aprotic) | Dimethylformamide (DMF) | Polar | ~30 mg/mL | Soluble | [10] |

| Sulfoxides (Polar Aprotic) | Dimethyl Sulfoxide (DMSO) | Polar | ~30 mg/mL | Soluble | [10] |

| Water (Polar Protic) | Water | Very Polar | - | Insoluble / Immiscible | [1][3][4][9] |

Note: Inferences are based on the general principle that long-chain fatty alcohols exhibit good solubility in moderately polar to nonpolar organic solvents.[5]

Factors Influencing Solubility

Temperature

For most solid-in-liquid solutions, solubility increases with temperature. For liquid-liquid systems like this compound in organic solvents, the effect of temperature is generally to increase mutual solubility. As temperature increases, the kinetic energy of the molecules increases, which can help overcome intermolecular forces and promote mixing. Studies on related fatty acids show a clear trend of increasing solubility in organic solvents at higher temperatures.[11][13] While specific data for this compound is sparse, it is reasonable to expect that its solubility in solvents where it is not fully miscible will increase with heating.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility involves Hansen Solubility Parameters. These parameters deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values (a small "distance" in the 3D Hansen space) are likely to be miscible.

Hansen Solubility Parameters (Units: MPa⁰·⁵)

| Substance | δD | δP | δH |

|---|---|---|---|

| This compound | 16.5 | 2.6 | 8.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Water | 15.5 | 16.0 | 42.3 |

Data sourced from established HSP databases.

The HSP data quantitatively supports the observed behavior. The parameters for this compound are closest to those of solvents like toluene, indicating high compatibility. The large difference in the δP and δH values between this compound and water explains their immiscibility.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data for a specific application, direct experimental measurement is essential. The Equilibrium Shake-Flask Method is the gold standard for determining the thermodynamic solubility of a compound in a solvent.[14] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment

-

This compound (high purity, >99%)

-

Selected organic solvent (analytical or HPLC grade)

-

Glass vials or flasks with PTFE-lined screw caps

-

Orbital shaker with temperature control (or water bath)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))

Step-by-Step Methodology

-

Preparation of Standards for Calibration:

-

Accurately prepare a high-concentration stock solution of this compound in the chosen solvent.

-

Perform a series of serial dilutions from the stock solution to create at least five standard solutions of known concentrations that bracket the expected solubility range.

-

Analyze these standards using the chosen analytical method (e.g., GC-FID) to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) of >0.995 to be considered valid.

-

-

Equilibrium Saturation (The Shake-Flask Procedure):

-

Add an excess amount of this compound to a series of at least three separate vials. "Excess" means enough solid/liquid is visibly present after equilibrium is reached.

-

Accurately add a known volume (e.g., 5.0 mL) of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in the temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and moderate agitation (e.g., 150 rpm).

-

Causality Check: The agitation must be sufficient to create a good dispersion and facilitate dissolution, but not so vigorous as to cause emulsification, which would artificially inflate the measured solubility.

-

Allow the vials to shake for a predetermined time to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached. Time-point sampling (e.g., at 24, 36, and 48 hours) can be performed to validate that the concentration has plateaued.

-

-

Sample Separation and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same controlled temperature for at least 2 hours to allow undissolved this compound to settle.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a glass syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.

-

Self-Validation Step: Filtration is critical to remove any microscopic undissolved droplets that would lead to an overestimation of solubility. The first few drops from the filter should be discarded to ensure the filter is saturated with the sample.

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

-

Quantification and Calculation:

-

Analyze the diluted samples using the same analytical method as the standards.

-

Using the peak area from the analysis and the equation from the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

The final solubility is reported as the average of the replicate vials (e.g., in g/100 mL or mol/L) with the standard deviation.

-

Experimental Workflow Diagram

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. specialchem.com [specialchem.com]

- 3. This compound CAS#: 143-28-2 [m.chemicalbook.com]

- 4. Buy this compound | 9004-98-2 | >98% [smolecule.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. homework.study.com [homework.study.com]

- 8. This compound | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 143-28-2 [chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Low temperature solubilities of fatty acids in selected organic solvents | Semantic Scholar [semanticscholar.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

A Guide to the Spectroscopic Analysis of Oleyl Alcohol for Structural Elucidation

Introduction: The Molecular Portrait of an Unsaturated Fatty Alcohol

Oleyl alcohol, formally known as (Z)-octadec-9-en-1-ol, is a long-chain unsaturated fatty alcohol that serves as a crucial ingredient in a multitude of industries, from cosmetics and personal care to pharmaceuticals and industrial lubricants.[1][2][3][4] Its molecular structure, characterized by an eighteen-carbon backbone, a single cis-double bond at the C9 position, and a terminal primary alcohol, dictates its unique physicochemical properties such as its liquid state at room temperature and its efficacy as an emollient, emulsifier, and surfactant.[1][2][3] For researchers, scientists, and drug development professionals, the unambiguous confirmation of its structure and the assessment of its purity are paramount for ensuring product quality, performance, and safety.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques employed for the structural elucidation of this compound. Moving beyond a mere recitation of data, this guide, from the perspective of a seasoned application scientist, delves into the causality behind experimental choices and the logic of spectral interpretation. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide a unique and complementary piece of the puzzle, culminating in a holistic and definitive structural confirmation.

The Core of the Matter: A Multi-Technique Approach to Structural Verification

No single analytical technique can provide a complete structural picture. A robust and self-validating approach relies on the convergence of data from multiple orthogonal techniques. This guide will follow a logical workflow that mirrors a typical laboratory investigation, starting with the broad strokes of functional group identification and moving towards a detailed atom-by-atom mapping of the molecular structure.

Caption: A typical workflow for the spectroscopic elucidation of this compound.

I. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Key Functional Groups

FT-IR spectroscopy is an excellent first-pass technique, providing rapid and definitive identification of the primary functional groups present in a molecule. For this compound, we are primarily looking for evidence of the hydroxyl (-OH) group and the carbon-carbon double bond (C=C), as well as the characteristic stretches of the long aliphatic chain.

Experimental Protocol: FT-IR Analysis of Liquid this compound

A neat liquid sample of this compound can be analyzed with minimal preparation using an Attenuated Total Reflectance (ATR) accessory, which is ideal for viscous liquids.[5]

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum is collected using a clean, empty ATR crystal. This will subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal. Ensure the crystal surface is completely covered.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline corrected and displayed in absorbance or transmittance mode.

Interpretation of the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound will exhibit several key absorption bands that confirm its fundamental structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance for this compound Structure |

| ~3300 (broad) | O-H stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding.[6] |

| ~3005 | =C-H stretch | Alkene (C=C-H) | Indicates the presence of hydrogens attached to the double-bonded carbons. |

| 2925 & 2855 | C-H stretch | Alkane (-CH₂, -CH₃) | Characteristic of the long aliphatic carbon chain. |

| ~1655 | C=C stretch | Alkene (C=C) | Confirms the presence of the carbon-carbon double bond. The intensity is typically weak for a non-conjugated cis-alkene. |

| ~1050 | C-O stretch | Primary Alcohol | Helps to confirm that the alcohol is a primary alcohol.[7] |

| ~720 | C-H bend (rocking) | -(CH₂)n- (n≥4) | A "long chain band" that appears when there are four or more consecutive methylene groups, confirming the long aliphatic chain.[7] |

The presence of a strong, broad absorption around 3300 cm⁻¹ is the most telling feature, immediately identifying the compound as an alcohol.[6] The weaker bands around 3005 cm⁻¹ and 1655 cm⁻¹ provide evidence for the unsaturation, and the intense absorptions just below 3000 cm⁻¹ confirm the long hydrocarbon nature of the molecule.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed structural information, allowing for the precise assignment of each proton and carbon atom in the molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguously determining the position and stereochemistry of the double bond and confirming the connectivity of the entire carbon skeleton.

Experimental Protocol: NMR Analysis of this compound

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[8] CDCl₃ is a good choice as it is an excellent solvent for lipids and its residual proton signal does not interfere with the key signals of this compound.[9]

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Key parameters to set include the spectral width, number of scans (typically 8-16), and relaxation delay.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single line.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans will be required compared to ¹H NMR.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Interpretation of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound provides a wealth of information regarding the different types of protons and their neighboring environments.[10]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~5.35 | Multiplet | 2H | -CH=CH- | The deshielded chemical shift is characteristic of olefinic protons. |

| ~3.64 | Triplet | 2H | -CH₂-OH | The protons on the carbon attached to the electronegative oxygen atom are deshielded. The triplet splitting is due to coupling with the adjacent -CH₂- group.[10] |

| ~2.01 | Multiplet | 4H | -CH₂-C=C | These are the allylic protons, which are slightly deshielded due to their proximity to the double bond.[10] |

| ~1.58 | Multiplet | 2H | -CH₂-CH₂-OH | Protons on the carbon beta to the hydroxyl group.[10] |

| ~1.28 | Broad Singlet | ~20H | -(CH₂)n- | The bulk of the aliphatic chain protons, which are in very similar chemical environments and thus overlap. |

| ~0.88 | Triplet | 3H | -CH₃ | The terminal methyl group protons, which are the most shielded. The triplet splitting is due to coupling with the adjacent -CH₂- group. |

The integration values are critical for confirming the number of protons in each environment. The 2:2:4 ratio of the olefinic, carbinol, and allylic protons, respectively, is a key signature for this compound.

Interpretation of the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~130 | -CH=CH- | The sp² hybridized carbons of the double bond are significantly deshielded. The presence of two signals in this region confirms the double bond. |

| ~63 | -CH₂-OH | The carbon atom bonded to the electronegative oxygen is deshielded. |

| ~33 | -CH₂-CH₂-OH | Carbon beta to the hydroxyl group. |

| ~32-22 | -(CH₂)n- & -CH₂-C=C | The sp³ hybridized carbons of the long aliphatic chain and the allylic carbons. |

| ~14 | -CH₃ | The terminal methyl carbon, which is the most shielded. |

The chemical shifts of the olefinic carbons (~130 ppm) are particularly diagnostic for the presence and position of the double bond.[11]

Caption: Key ¹H NMR chemical shifts for this compound.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is the final piece of the puzzle, providing the molecular weight of the compound and offering further structural insights through analysis of its fragmentation patterns. For a long-chain alcohol like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common and powerful approach.[12][13][14]

Experimental Protocol: GC-MS Analysis of this compound

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane.

-

GC Separation: Inject the sample into the GC. The this compound will travel through the GC column and be separated from any impurities based on its boiling point and interactions with the column's stationary phase.

-

MS Analysis (Electron Ionization): As the this compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner.

-

Mass Detection: The resulting positively charged ions (the molecular ion and various fragments) are separated based on their mass-to-charge ratio (m/z) and detected.

Interpretation of the Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound can be complex due to extensive fragmentation.[15]

-

Molecular Ion (M⁺): The molecular ion peak for this compound (C₁₈H₃₆O) should appear at an m/z of 268.5. However, for long-chain alcohols, the molecular ion is often weak or entirely absent due to the ease of fragmentation.[16]

-

[M-H₂O]⁺ Peak: A very common and often prominent peak for alcohols is the loss of a water molecule, which would appear at m/z 250 (268 - 18).[16]

-

Alkyl Chain Fragmentation: The spectrum will be dominated by a series of peaks separated by 14 mass units (-CH₂-), corresponding to the fragmentation of the long alkyl chain. Common fragments will be of the type [CₙH₂ₙ]⁺ and [CₙH₂ₙ₊₁]⁺.

-

Cleavage near the Double Bond: Fragmentation can also be influenced by the presence of the double bond, leading to characteristic allylic cleavage.

While the exact fragmentation pattern can be complex to interpret from first principles, comparison of the obtained spectrum with a reference spectrum from a database like the NIST Mass Spectral Library provides a high degree of confidence in the identification.[17][18][19][20]

Conclusion: A Synergistic Approach to Definitive Structural Elucidation

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. FT-IR provides a rapid confirmation of the key functional groups—the alcohol and the alkene. NMR spectroscopy then offers a detailed blueprint of the molecule, mapping out the carbon-hydrogen framework and confirming the precise location and stereochemistry of the double bond. Finally, mass spectrometry verifies the molecular weight and provides further structural confirmation through predictable fragmentation patterns.

By integrating the data from these three powerful techniques, researchers, scientists, and drug development professionals can achieve an unambiguous and self-validating structural assignment of this compound. This rigorous analytical process is the bedrock upon which product quality, safety, and efficacy are built, ensuring that this versatile molecule continues to be utilized effectively and responsibly across its many applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. filab.fr [filab.fr]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. m.youtube.com [m.youtube.com]

- 8. scielo.br [scielo.br]

- 9. This compound | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aocs.org [aocs.org]

- 11. This compound(143-28-2) 13C NMR spectrum [chemicalbook.com]

- 12. books.rsc.org [books.rsc.org]

- 13. Study of cetearyl alcohol using gas chromatography: Mass spectrometry | Poster Board #208 - American Chemical Society [acs.digitellinc.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. This compound , acetate [webbook.nist.gov]

- 18. This compound, trifluoroacetate [webbook.nist.gov]

- 19. This compound, methyl ether [webbook.nist.gov]

- 20. Welcome to the NIST WebBook [webbook.nist.gov]

A Technical Guide to Oleyl Alcohol: The Nonionic Surfactant's Role in Advanced Research Applications

This guide provides an in-depth exploration of oleyl alcohol, a long-chain unsaturated fatty alcohol, detailing its fundamental properties and versatile functions as a nonionic surfactant in cutting-edge research. Designed for researchers, scientists, and drug development professionals, this document synthesizes core scientific principles with field-proven applications, offering both mechanistic insights and practical, step-by-step protocols.

The Molecular Basis of this compound's Surfactant Activity

This compound, or cis-9-octadecen-1-ol, is an 18-carbon unsaturated fatty alcohol.[1] Its efficacy as a nonionic surfactant stems directly from its amphiphilic molecular structure: a long, hydrophobic carbon chain and a polar, hydrophilic hydroxyl (-OH) head group.

-

Hydrophobic Tail: The C18 aliphatic chain is highly nonpolar and readily interacts with other nonpolar substances like oils and lipids. The presence of a cis-double bond at the 9th carbon position introduces a critical "kink" in the chain.[1] This bend prevents the molecules from packing tightly, which increases the fluidity of lipid structures it integrates into, a key aspect of its function as a skin penetration enhancer.[2]

-

Hydrophilic Head: The terminal hydroxyl group is polar and capable of forming hydrogen bonds with water and other polar molecules.[3]

This dual nature forces this compound to align at oil-water interfaces, reducing the interfacial tension and allowing for the formation and stabilization of emulsions. As a nonionic surfactant, its hydroxyl headgroup does not carry a charge, making it less susceptible to pH changes and the presence of electrolytes than its ionic counterparts.[4]

Diagram 1: Chemical Structure and Amphiphilic Nature of this compound

References

An In-Depth Technical Guide to the Mechanism of Oleyl Alcohol Interaction with Stratum Corneum Lipids

Introduction: The Stratum Corneum Barrier and the Role of Penetration Enhancers

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier protecting the body from the external environment and preventing excessive water loss. This remarkable barrier function is primarily attributed to its unique "bricks and mortar" structure, where terminally differentiated keratinocytes (the "bricks") are embedded in a highly organized, lipid-rich extracellular matrix (the "mortar")[1][2]. This lipid matrix, composed mainly of ceramides, cholesterol, and free fatty acids, forms a complex lamellar structure that severely restricts the passage of exogenous substances, including therapeutic agents[3][4].

For effective transdermal drug delivery, it is often necessary to transiently and reversibly disrupt this barrier. Chemical penetration enhancers are compounds that, when applied to the skin, interact with the SC components to increase its permeability[5]. Oleyl alcohol, an 18-carbon unsaturated fatty alcohol, is a widely used and effective penetration enhancer in topical and transdermal formulations[6][7]. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound interacts with and modulates the structure of stratum corneum lipids to enhance drug permeation. We will delve into the experimental evidence from key analytical techniques and provide detailed protocols for researchers in the field.

The Molecular Architecture of this compound and Its Significance

This compound's efficacy as a penetration enhancer is intrinsically linked to its molecular structure: a long C18 alkyl chain with a single cis-double bond between C9 and C10, and a terminal hydroxyl group[6].

-

The Lipophilic Tail: The long C18 hydrocarbon tail allows for favorable partitioning into the hydrophobic lipid lamellae of the stratum corneum[5].

-

The cis-Double Bond: This is a critical feature. The kink in the alkyl chain created by the cis-double bond disrupts the highly ordered, dense packing of the straight-chain ceramides and fatty acids in the SC[8][9]. This disruption increases the free volume within the lipid bilayers.

-

The Polar Head Group: The terminal hydroxyl (-OH) group provides a degree of hydrophilicity, allowing for interaction with the polar head groups of the SC lipids[6].

This amphiphilic nature, combined with the geometric disruption caused by the unsaturated bond, is central to its mechanism of action.

Mechanisms of Action: A Multi-faceted Interaction

The interaction of this compound with the stratum corneum lipids is not a single, simple event but rather a complex and time-dependent process. The primary mechanisms can be broadly categorized as lipid fluidization and the formation of separate, fluid domains.

Disruption of Lipid Packing and Increased Fluidity

Upon application, this compound molecules intercalate into the intercellular lipid bilayers of the stratum corneum. The kinked structure of the this compound acyl chain sterically hinders the tight, ordered packing of the endogenous straight-chain lipids[5][8]. This leads to a more disordered or "fluidized" state of the lipid lamellae. This increased fluidity reduces the diffusional resistance of the stratum corneum, creating pathways for drug molecules to permeate more readily.

In contrast to its carboxylic acid analogue, oleic acid, this compound appears to induce less initial fluidization of the SC lipids. Studies have shown that oleic acid causes a more rapid and pronounced fluidization effect, likely due to the bulkier carboxylic acid headgroup and its ability to engage in multiple hydrogen-bonding interactions[6][10].

Formation of Fluid, Enhancer-Rich Domains

A key mechanism, particularly at later time points, is the formation of separate, fluid domains rich in this compound within the stratum corneum lipid matrix[10]. Rather than uniformly disordering the entire lipid structure, this compound can phase-separate into distinct pools. These domains are significantly more fluid than the surrounding, highly ordered endogenous lipid lamellae. These fluid domains can act as "shunts" or pathways of lower resistance, facilitating the transport of drug molecules across the skin barrier. After extended exposure (e.g., 12-24 hours), this mechanism of forming fluid, enhancer-rich domains becomes the primary mode of action for both this compound and oleic acid[10].

The following diagram illustrates the proposed mechanism of this compound interaction with the stratum corneum lipids.

Caption: Proposed mechanism of this compound interaction with stratum corneum lipids.

Experimental Evidence and Analytical Techniques

The mechanisms described above are supported by data from various biophysical techniques. This section details the key experimental approaches used to elucidate the interaction of this compound with stratum corneum lipids.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is a powerful non-invasive technique for probing the conformational order of the lipid acyl chains within the stratum corneum[11][12]. The positions of the symmetric (νs) and asymmetric (νas) C-H stretching vibrations of the methylene (-CH2-) groups in the lipid tails are particularly informative.

-

In highly ordered, all-trans conformations (gel phase), the symmetric stretching vibration (νsCH2) is typically found at or below 2850 cm⁻¹[1].

-

In disordered, gauche-rich conformations (liquid crystalline phase), this peak shifts to higher wavenumbers (e.g., 2852-2854 cm⁻¹)[1].

Treatment of the stratum corneum with effective penetration enhancers that fluidize the lipid bilayers results in a shift of the CH2 stretching peaks to higher wavenumbers. While oleic acid induces a noticeable shift, studies have shown that this compound does not cause a significant change in the methylene stretching wavenumbers, suggesting it does not fluidize the skin barrier lipids to the same extent as oleic acid, especially at earlier time points[10].

-

Sample Preparation:

-

Excise full-thickness skin (e.g., human cadaver or porcine ear skin).

-

Isolate the stratum corneum by heat separation (e.g., immersion in water at 60°C for 1-2 minutes) or enzymatic digestion (e.g., trypsin treatment)[13].

-

Carefully separate the SC sheet and allow it to dry.

-

-

ATR-FTIR Measurement:

-

Record a baseline spectrum of the untreated SC mounted on the ATR crystal.

-

Apply a defined amount of the this compound-containing formulation to the SC surface.

-

Acquire spectra at predetermined time intervals.

-

Collect spectra typically in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 64-128 scans.

-

-

Data Analysis:

-

Analyze the peak positions of the symmetric (~2850 cm⁻¹) and asymmetric (~2920 cm⁻¹) CH2 stretching vibrations[13].

-

A shift to higher wavenumbers indicates an increase in lipid disorder.

-

The following diagram outlines the workflow for ATR-FTIR analysis.

Caption: Workflow for ATR-FTIR analysis of penetration enhancer effects.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For the stratum corneum, DSC can detect phase transitions of the intercellular lipids[14][15].

-

Untreated Stratum Corneum: A typical DSC thermogram of hydrated SC shows several endothermic transitions. Transitions around 65-75°C are associated with the melting of the lipid domains[14].

-

Effect of Penetration Enhancers: The addition of a penetration enhancer that disrupts lipid packing, like this compound, is expected to:

-

Lower the transition temperature (Tm): Less energy is required to melt the disordered lipids.

-

Decrease the enthalpy of the transition (ΔH): This indicates a reduction in the cooperativity of the melting process and a less ordered lipid structure[16].

-

-

Sample Preparation:

-

Isolate the stratum corneum as described for ATR-FTIR.

-

Hydrate the SC samples to a specific water content (e.g., by equilibration in a controlled humidity chamber).

-

Treat the hydrated SC with the this compound formulation for a defined period.

-

-

DSC Measurement:

-

Accurately weigh the SC sample (typically 2-5 mg) into an aluminum DSC pan and hermetically seal it.

-

Use an empty sealed pan as a reference.

-

Scan the sample over a temperature range (e.g., 20°C to 120°C) at a controlled heating rate (e.g., 5-10°C/min).

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the peak transition temperatures (Tm) and the enthalpy of the transitions (ΔH, the area under the peaks)[17].

-

Compare the thermograms of treated and untreated samples.

-

The table below summarizes the expected effects of this compound on the thermal properties of stratum corneum lipids as measured by DSC.

| Parameter | Untreated Stratum Corneum | Stratum Corneum Treated with this compound | Rationale |

| Transition Temperature (Tm) | Higher (e.g., ~65-75°C) | Lower | Disruption of ordered lipid packing requires less energy to induce a phase transition. |

| Transition Enthalpy (ΔH) | Higher | Lower | Indicates a less cooperative melting process due to the disordered lipid structure. |

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the structure of lipid bilayers at the molecular level[18][19]. By using deuterium labeling, it is possible to selectively highlight different parts of the lipid molecules and the interacting enhancer. While specific neutron diffraction data for this compound in SC lipid models is limited in the readily available literature, studies on similar long-chain alcohols in model lipid bilayers provide valuable insights[18]. These studies show that alcohol molecules intercalate into the lipid bilayer, with their hydroxyl groups located near the lipid headgroups and their alkyl chains extending into the hydrophobic core[18][20]. This intercalation leads to an increase in the area per lipid molecule and can alter the thickness of the bilayer, consistent with the mechanism of disrupting lipid packing.

In Vitro Permeation Studies (Franz Diffusion Cells)

Ultimately, the efficacy of a penetration enhancer is determined by its ability to increase the flux of a drug across the skin. In vitro permeation studies using Franz diffusion cells are the gold standard for quantifying this effect[21][22].

-

Franz Cell Setup:

-

Mount a section of excised human or porcine skin on the Franz diffusion cell, with the stratum corneum facing the donor compartment[21].

-

Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline, sometimes with a solubilizing agent to maintain sink conditions) and maintain it at 32°C to mimic skin surface temperature.

-

-

Dosing:

-

Apply the drug formulation containing this compound to the skin surface in the donor compartment.

-

-

Sampling:

-

At predetermined time intervals, withdraw samples from the receptor fluid and replace with fresh, pre-warmed receptor fluid.

-

-

Analysis:

-

Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

-

-

Data Calculation:

-

Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot[21].

-

The following diagram illustrates the workflow for an in vitro skin permeation study.

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Conclusion: A Favorable Profile for Transdermal Delivery

The mechanism of action of this compound as a skin penetration enhancer is a result of its unique molecular structure. Its long, unsaturated alkyl chain allows it to effectively partition into and disrupt the highly ordered lipid lamellae of the stratum corneum. While it may not induce the same degree of initial lipid fluidization as oleic acid, its ability to form fluid, enhancer-rich domains within the SC provides an effective pathway for drug permeation[10].

Importantly, this compound has been shown to have a more favorable safety profile than oleic acid, causing less disruption to the skin barrier's integrity as measured by transepidermal water loss and skin impedance[10]. This makes this compound a valuable and widely used excipient in the development of effective and safe topical and transdermal drug delivery systems. A thorough understanding of its mechanism of action, as elucidated by the analytical techniques described herein, is crucial for formulation scientists and researchers working to optimize drug delivery through the skin.

References

- 1. ATR-FTIR Spectroscopy and the Skin Barrier: Evaluation of Penetration-Enhancement Effects | Plastic Surgery Key [plasticsurgerykey.com]

- 2. ir.vanderbilt.edu [ir.vanderbilt.edu]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. klinickafarmakologie.cz [klinickafarmakologie.cz]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of a single cis double bond on the structures of a phospholipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Molecular organization of the lipid matrix in intact Stratum corneum using ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Lipid thermotropic transitions in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ucm.es [ucm.es]

- 18. Alcohol Interactions with Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neutron scattering studies on dynamics of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

Oleyl Alcohol: A Versatile Precursor in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl alcohol, a C18 unsaturated fatty alcohol, stands as a pivotal precursor in a multitude of organic synthetic applications, ranging from the production of surfactants and lubricants to its increasing role in advanced drug delivery systems. Its unique molecular structure, featuring a long hydrophobic alkyl chain, a cis-double bond, and a reactive primary hydroxyl group, provides a versatile platform for a wide array of chemical transformations. This guide provides an in-depth exploration of this compound's utility as a synthetic building block. We will delve into the core reactions involving its hydroxyl and alkene functionalities, explain the mechanistic rationale behind experimental choices, and provide field-proven protocols for key transformations. The objective is to equip researchers and drug development professionals with the technical knowledge to effectively leverage this compound in their synthetic endeavors.

Foundational Chemistry of this compound

This compound, formally (Z)-octadec-9-en-1-ol, is derived from the reduction of oleic acid or its esters, which are abundant in natural sources like olive oil, beef fat, and fish oils.[1] Its amphiphilic nature, with a polar hydroxyl head and a nonpolar hydrocarbon tail, dictates its physical properties and its function as an emollient, emulsifier, and non-ionic surfactant.[2] Understanding these foundational properties is crucial for its application in synthesis, particularly in designing reaction conditions and purification strategies.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. Its liquid state at room temperature, solubility in organic solvents, and high boiling point are key considerations for its use as a reactant or solvent in high-temperature syntheses.[2][3]

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₆O | [2] |

| Molecular Weight | 268.48 g/mol | [2] |

| Appearance | Colorless to pale yellow oily liquid | [1][2][3] |

| Melting Point | 0-19 °C | [2][3] |

| Boiling Point | 207 °C @ 13 mmHg | [3] |

| Density | ~0.849 g/mL at 25 °C | [2][3] |

| Solubility | Insoluble in water; Soluble in ethanol, ether | [2][3] |

| Refractive Index (n²⁰/D) | ~1.460 | [3] |

Core Reactivity: A Dual Functional Handle

The synthetic versatility of this compound stems from two primary reactive sites: the terminal hydroxyl (-OH) group and the internal carbon-carbon double bond (C=C). This dual functionality allows for a wide range of selective transformations.

References

Methodological & Application

Preparation of Oleyl Alcohol-Based Nanoparticles: A Detailed Guide for Researchers

Introduction: The Versatility of Oleyl Alcohol in Nanomedicine

This compound, an unsaturated fatty alcohol, has emerged as a critical component in the formulation of various nanoparticle systems designed for advanced drug delivery. Its unique physicochemical properties, including its role as a liquid lipid, penetration enhancer, and stabilizer, make it an invaluable excipient in the development of nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[1][2][3] These nanoparticle platforms offer numerous advantages for therapeutic delivery, such as enhanced bioavailability of poorly soluble drugs, controlled release profiles, and targeted delivery to specific tissues.[4][5]

This comprehensive guide provides detailed application notes and protocols for the preparation of this compound-based nanoparticles. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind critical formulation and process parameters.

Understanding the Core Components and Their Interactions

The successful formulation of lipid-based nanoparticles hinges on the careful selection and optimization of its core components. Typically, these formulations consist of a lipid phase (which includes this compound), a surfactant or a combination of surfactants, and an aqueous phase.[4]

Table 1: Key Components in this compound-Based Nanoparticle Formulations

| Component | Role in Formulation | Examples |

| Solid Lipid | Forms the solid matrix in SLNs and NLCs, enabling controlled drug release. | Glyceryl monostearate, Compritol® 888 ATO, Cetyl palmitate |

| Liquid Lipid (Oil) | Creates imperfections in the solid lipid matrix of NLCs, increasing drug loading capacity. This compound is a prime example.[2][6] | This compound, Oleic acid, Caprylic/capric triglycerides (e.g., Miglyol® 812) |

| Surfactant (Emulsifier) | Stabilizes the nanoparticle dispersion by reducing interfacial tension between the lipid and aqueous phases.[4] | Polysorbate 80 (Tween® 80), Sorbitan oleate (Span® 80), Poloxamers (e.g., Pluronic® F68, F127), Lecithin |

| Co-surfactant/Co-emulsifier | Enhances the flexibility of the surfactant film at the interface, further stabilizing the nanoparticles.[4] | Ethanol, Propylene glycol, Transcutol® HP |

| Aqueous Phase | The continuous phase in which the nanoparticles are dispersed. | Purified water, Buffer solutions (e.g., PBS) |

The interplay between these components is crucial. For instance, the ratio of solid lipid to liquid lipid (with this compound as the liquid lipid) in NLCs directly influences the particle size, drug encapsulation efficiency, and release kinetics.[6][7] Similarly, the choice and concentration of surfactants are paramount in achieving a stable nanoparticle dispersion with a desired particle size.[8]

Methodologies for Preparing this compound-Based Nanoparticles

Several techniques can be employed to produce this compound-based nanoparticles, each with its own set of advantages and considerations. The choice of method often depends on the physicochemical properties of the drug to be encapsulated, the desired scale of production, and the available equipment.

High-Pressure Homogenization (HPH)

High-pressure homogenization is a widely used, scalable method that does not require the use of organic solvents.[9][10] It can be performed using two main approaches: hot homogenization and cold homogenization.

This method is suitable for thermostable drugs.

Materials:

-

Solid Lipid (e.g., Glyceryl monostearate)

-

Liquid Lipid (this compound)

-

Drug

-

Surfactant (e.g., Tween® 80)

-

Purified Water

Equipment:

-

High-pressure homogenizer

-

High-shear mixer (e.g., Ultra-Turrax®)

-

Water bath or heating plate

-

Magnetic stirrer

Step-by-Step Procedure:

-

Preparation of the Lipid Phase:

-

Melt the solid lipid by heating it 5-10 °C above its melting point.

-

Add the this compound and the drug to the molten solid lipid. Stir until a clear, homogenous lipid phase is obtained.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Pre-emulsification:

-

Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 8000-10000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[11]

-

-

Homogenization:

-

Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for 3-5 cycles.[12] The number of cycles and the pressure are critical parameters that need to be optimized to achieve the desired particle size and polydispersity index (PDI).

-

-

Cooling and Nanoparticle Formation:

-

Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipids will recrystallize, forming the NLCs.

-

This method is advantageous for thermolabile drugs.

Step-by-Step Procedure:

-

Preparation of the Drug-Lipid Mixture:

-

Melt the lipid(s) (solid lipid and this compound for NLCs) and dissolve or disperse the drug in the molten lipid.

-

Rapidly cool the mixture using liquid nitrogen or by placing it in a freezer at -20 °C to solidify the lipid matrix.

-

-

Milling:

-

Grind the solidified lipid mass into fine microparticles using a ball mill or a mortar and pestle.[13]

-

-

Dispersion:

-

Disperse the lipid microparticles in a cold aqueous surfactant solution.

-

-

Homogenization:

-

Homogenize the cold dispersion using a high-pressure homogenizer. Since the lipids are already in a solid state, the risk of drug degradation due to high temperatures is minimized.

-

Causality Behind Experimental Choices in HPH:

-

Heating above the lipid's melting point in the hot HPH method ensures the complete miscibility of the lipids and the drug, leading to a homogenous pre-emulsion.

-

High-shear mixing during pre-emulsification reduces the initial droplet size, which facilitates a more efficient size reduction during high-pressure homogenization.

-

Multiple homogenization cycles and high pressure provide the necessary energy to break down the coarse emulsion droplets into the nanometer range.[10]

-

Rapid cooling in the cold HPH method is crucial to trap the drug within the solidifying lipid matrix before it can be expelled.

Diagram 1: High-Pressure Homogenization Workflow

References

- 1. Solid lipid nanoparticles preparation: Significance and symbolism [wisdomlib.org]

- 2. Nanostructured lipid carriers (NLCs) as drug delivery platform: Advances in formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. mdpi.com [mdpi.com]

- 5. questjournals.org [questjournals.org]

- 6. impactfactor.org [impactfactor.org]

- 7. Effect of Functional Groups in Lipid Molecules on the Stability of Nanostructured Lipid Carriers: Experimental and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Particle size reduction of emulsions by formulation design-II: effect of oil and surfactant concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-pressure homogenization method: Significance and symbolism [wisdomlib.org]

- 11. japsonline.com [japsonline.com]

- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 13. Cold High-Pressure Homogenization Process in Lipid Nanoparticle Production | BioRender Science Templates [biorender.com]

Application Notes & Protocols: Formulation of Oleyl Alcohol Microemulsions for Topical Delivery

Abstract

This guide provides a comprehensive framework for the formulation, characterization, and evaluation of oleyl alcohol-based microemulsions as advanced vehicles for topical drug delivery. Microemulsions are thermodynamically stable, optically isotropic systems composed of an oil phase, an aqueous phase, a surfactant, and a co-surfactant, offering significant advantages for enhancing the solubility and skin permeation of therapeutic agents.[1][2] this compound is highlighted as a key component, serving not only as a lipophilic phase but also as an effective emollient and penetration enhancer.[1][3][4] This document details the underlying scientific principles, provides step-by-step protocols for formulation development via pseudo-ternary phase diagrams, outlines critical characterization techniques, and establishes a methodology for evaluating in vitro drug release. These guidelines are intended for researchers, scientists, and drug development professionals seeking to leverage this compound microemulsions for robust and efficient topical therapies.

Introduction: The Rationale for this compound Microemulsions in Topical Delivery

The skin, particularly the stratum corneum, presents a formidable barrier to the penetration of most xenobiotics.[2][5] Overcoming this barrier is a central challenge in topical drug delivery. Microemulsions have emerged as a superior delivery platform due to their unique physicochemical properties:

-

Thermodynamic Stability: Unlike conventional emulsions which are kinetically stable and prone to separation, microemulsions form spontaneously and maintain their structure over long periods, ensuring a long shelf-life.[2][6][7]

-

Enhanced Solubilization: The biphasic nature of microemulsions allows for the effective solubilization of both lipophilic and hydrophilic active pharmaceutical ingredients (APIs), increasing drug loading capacity.[5][8]

-

Improved Permeation: The nanometric droplet size (typically 10-100 nm) and the presence of surfactants and co-surfactants can disrupt the ordered lipid structure of the stratum corneum, thereby enhancing drug flux across the skin.[2][6]

Why this compound?

The choice of the oil phase is critical as it influences drug solubility, droplet size, and skin interaction. This compound (cis-9-octadecen-1-ol) is a long-chain unsaturated fatty alcohol that offers a unique combination of properties making it an exemplary candidate for topical microemulsions:[1][4][9]

-

Emollient & Moisturizer: It forms a protective, non-greasy barrier on the skin, preventing moisture loss and imparting a soft, smooth feel.[1][6]

-

Penetration Enhancer: this compound is a well-documented penetration enhancer. Its mechanism involves fluidizing the stratum corneum lipids and creating disordered domains, which reduces the barrier function and facilitates drug permeation.[3][10][11][12] This action is crucial for delivering drugs to deeper skin layers or into systemic circulation.

-

Emulsifying Properties: Due to its amphiphilic nature, it can act as a co-emulsifier, improving the stability of the formulation.[1][4]

-

Safety Profile: this compound is generally recognized as safe (GRAS) for topical use and is non-irritating for most skin types.[1][6][13][14]

This guide will walk you through the logical, step-wise process of harnessing these properties to create a stable and effective this compound microemulsion.

Foundational Principles: Component Selection and Interaction

The formation of a stable microemulsion is a delicate balance between its four key components. The causality behind selecting each component is rooted in achieving ultra-low interfacial tension and creating a stable, flexible interfacial film.

The Core Components

| Component | Role & Rationale | Typical Examples |

| Oil Phase | Serves as the reservoir for lipophilic drugs. The choice of oil impacts drug solubility, skin permeation, and microemulsion structure. This compound is chosen for its dual role as an oil phase and penetration enhancer.[3][10][11] | This compound , Isopropyl Myristate (IPM), Oleic Acid, Caprylic/Capric Triglycerides. |

| Aqueous Phase | The continuous or dispersed phase, typically housing hydrophilic drugs. Often a buffered solution to maintain a skin-compatible pH. | Purified Water, Phosphate Buffered Saline (PBS) pH 7.4. |